(3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole
Description
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Properties
IUPAC Name |
(3aR,6S,6aR)-6-ethenyl-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O3/c1-4-22-20-23(28-27(22)32-29(2,3)33-28)21-31-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h4-20,22,27-28H,1,21H2,2-3H3/t22-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIHDIXARMLYBE-XDAJTCOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855834 | |
| Record name | (3aR,4S,6aR)-4-Ethenyl-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4,6a-dihydro-2H,3aH-cyclopenta[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186073-10-8 | |
| Record name | (3aR,4S,6aR)-4-Ethenyl-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-4,6a-dihydro-2H,3aH-cyclopenta[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole (CAS No. 1186073-10-8) is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and research findings.
- Molecular Formula : C30H30O3
- Molecular Weight : 438.56 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:
1. Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that derivatives of cyclopentadiene structures can inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
2. Antimicrobial Properties
Research has shown that certain derivatives possess antimicrobial activities against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Findings : A study reported that similar compounds exhibited significant antibacterial activity against Gram-positive bacteria .
3. Enzyme Inhibition
The compound has been explored for its potential to inhibit specific enzymes linked to disease processes:
- Example : Inhibition of cyclooxygenase (COX) enzymes has been noted in related compounds, suggesting potential anti-inflammatory properties .
Data Tables
| Activity Type | Effect Observed | Study Reference |
|---|---|---|
| Anticancer | Cytotoxicity in breast cancer cells | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | COX inhibition |
Anticancer Mechanism
Research indicates that the compound may induce apoptosis in cancer cells via the mitochondrial pathway. This involves the release of cytochrome c and activation of caspases leading to programmed cell death. Further studies using animal models could elucidate its efficacy in vivo.
Antimicrobial Mechanism
The antimicrobial activity is hypothesized to arise from the interaction with bacterial cell walls or membranes. The presence of the trityloxy group may enhance lipophilicity, allowing better penetration into microbial cells.
Enzyme Interaction Studies
In vitro studies have shown that related compounds can effectively inhibit COX enzymes, which are pivotal in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique cyclopentadiene structure allows for various functional group modifications, making it a versatile building block in organic synthesis.
Case Study: Synthesis of Carbocyclic Nucleosides
In a study focused on synthesizing carbocyclic nucleosides, (3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole was utilized as a precursor. The reaction conditions were optimized using DMAP and trityl chloride to yield high purity products through silica gel column chromatography with yields exceeding 90% .
Medicinal Chemistry Applications
2. Antiviral and Anticancer Agents
Research indicates that derivatives of this compound may exhibit antiviral and anticancer properties. The structural features allow for modifications that enhance biological activity against specific targets.
Case Study: Evaluation of Biological Activity
A series of derivatives synthesized from this compound were evaluated for their cytotoxic effects on various cancer cell lines. Preliminary results suggested that certain modifications led to increased potency compared to standard chemotherapeutics .
Material Science Applications
3. Polymer Chemistry
The compound can be polymerized to create novel materials with specific thermal and mechanical properties. Its vinyl group facilitates copolymerization with other monomers.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Q & A
Q. What synthetic strategies are commonly employed to synthesize (3aR,4S,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)-4-vinyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves:
- Protection of hydroxyl groups : The trityl (triphenylmethyl) group is introduced to protect the hydroxymethyl moiety during multi-step reactions. This is achieved using trityl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .
- Cyclopenta[d][1,3]dioxole core formation : A Diels-Alder reaction or cyclization of a diol with acetone under acid catalysis (e.g., H₂SO₄) generates the 2,2-dimethyl-1,3-dioxolane ring .
- Vinyl group introduction : Palladium-catalyzed coupling (e.g., Heck reaction) or allylation of a pre-functionalized intermediate .
- Key intermediates : (3aR,6aR)-2,2-dimethyl-6-(hydroxymethyl) derivatives and trityl-protected intermediates are critical for stereochemical control .
Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H-¹H COSY and NOESY experiments resolve stereochemistry by correlating coupling constants and spatial proximity of protons (e.g., distinguishing axial/equatorial vinyl or trityl groups) .
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol gradients confirms enantiomeric purity (>98%) .
- X-ray crystallography : Single-crystal analysis definitively assigns the (3aR,4S,6aR) configuration .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities (e.g., deprotected intermediates) .
Advanced Research Questions
Q. How does the trityloxy protecting group influence reactivity in downstream transformations, and what are its limitations?
- Methodological Answer :
- Steric hindrance : The bulky trityl group slows nucleophilic attacks at the hydroxymethyl position, enabling selective functionalization of the vinyl group or dioxolane ring .
- Acid sensitivity : Trityl ethers are cleaved under mild acidic conditions (e.g., 1% TFA in DCM), which must be avoided during acid-catalyzed steps. Alternative protecting groups (e.g., TBS) may be required for orthogonal deprotection .
- Limitations : Trityl groups reduce solubility in polar solvents, complicating reaction monitoring by TLC. Sonication or solvent mixtures (e.g., DCM/MeOH) improve homogeneity .
Q. What strategies resolve stereochemical inconsistencies observed during the synthesis of this compound?
- Methodological Answer :
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed vinylation ensures enantioselectivity .
- Dynamic kinetic resolution (DKR) : Racemization of intermediates under basic conditions allows selective crystallization of the desired diastereomer .
- Computational modeling : Density Functional Theory (DFT) predicts conformational stability and guides solvent selection (e.g., toluene vs. THF) to favor the (3aR,4S,6aR) configuration .
- Redesign of synthetic routes : Switching from SN2 to Mitsunobu reactions avoids inversion at stereocenters .
Q. How can this compound serve as a precursor for biologically active molecules, and what functionalization methods are viable?
- Methodological Answer :
- Pharmacological relevance : The cyclopenta[d][1,3]dioxole scaffold is a key intermediate for P2Y12 receptor antagonists (e.g., Ticagrelor analogs) .
- Functionalization strategies :
- Vinyl group epoxidation : Using m-CPBA generates epoxides for nucleophilic ring-opening .
- Trityl deprotection : Acidic cleavage exposes the hydroxymethyl group for phosphorylation or glycosylation .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce aromatic substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
